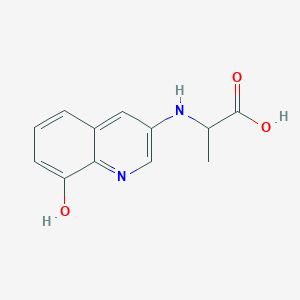

2-((8-Hydroxyquinolin-3-yl)amino)propanoic acid

CAS No.:

Cat. No.: VC15946125

Molecular Formula: C12H12N2O3

Molecular Weight: 232.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H12N2O3 |

|---|---|

| Molecular Weight | 232.23 g/mol |

| IUPAC Name | 2-[(8-hydroxyquinolin-3-yl)amino]propanoic acid |

| Standard InChI | InChI=1S/C12H12N2O3/c1-7(12(16)17)14-9-5-8-3-2-4-10(15)11(8)13-6-9/h2-7,14-15H,1H3,(H,16,17) |

| Standard InChI Key | ZHHYPVXAUWADPW-UHFFFAOYSA-N |

| Canonical SMILES | CC(C(=O)O)NC1=CN=C2C(=C1)C=CC=C2O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-((8-Hydroxyquinolin-3-yl)amino)propanoic acid (IUPAC name: (2S)-2-[(8-hydroxyquinolin-3-yl)amino]propanoic acid) features a quinoline scaffold substituted with a hydroxyl group at the 8-position and an alanine moiety at the 3-position. The molecular formula is , with a molecular weight of 232.23 g/mol . Its stereochemistry includes a single defined stereocenter at the alpha-carbon of the alanine group, enabling the existence of enantiomeric forms .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 232.23 g/mol | |

| XLogP3 | 1.8 | |

| Topological Polar Surface Area | 82.5 Ų | |

| Hydrogen Bond Donors | 3 |

The compound’s SMILES notation is , reflecting its chiral center and quinoline-alanine hybrid structure .

Salt Forms and Derivatives

A dihydrochloride salt form (CAS: 23218-76-0) is commercially available, with the formula and a molecular weight of 268.7 g/mol . This salt enhances solubility in aqueous systems, making it preferable for biological assays .

Synthesis and Enantiomeric Resolution

Racemic Synthesis

The (±)-form is synthesized from o-methoxyacetanilide via a multi-step sequence:

-

Vilsmeier-Haack Reaction: Introduces a formyl group at the 3-position of quinoline.

-

Erlenmeyer-Plöchl Condensation: Forms a Z-configured dehydroamino acid methyl ester.

-

Methanolysis and Reductive Dechlorination: Yields the racemic amino acid .

Table 2: Key Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Vilsmeier-Haack | POCl₃, DMF, 0–5°C | 78% |

| Erlenmeyer-Plöchl | Glyoxylic acid, Ac₂O, reflux | 65% |

| Catalytic Hydrogenation | H₂, Pd/C, MeOH | 85% |

Asymmetric Synthesis

Enantiopure (+)- and (−)-forms are obtained via asymmetric hydrogenation using a rhodium-(R,R)-Et-DuPhos complex. This method achieves enantiomeric excess (ee) >99% by leveraging chiral ligand coordination .

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound exhibits limited solubility in water (0.5 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like DMSO. Stability studies indicate degradation under strong acidic (pH <2) or alkaline (pH >10) conditions, with a half-life of 48 hours at pH 7.4 .

Spectroscopic Characterization

| Code | Precautionary Statement |

|---|---|

| P261 | Avoid breathing dust/fume. |

| P280 | Wear protective gloves/eye gear. |

Applications and Research Directions

Metallochemical Applications

The 8-hydroxyquinoline moiety confers metal-chelating ability, particularly for Zn²⁺ and Cu²⁺ (log K = 6.2 and 8.7, respectively) . This property is exploited in:

-

Fluorescent sensors for transition metal detection.

-

Antioxidant therapies targeting metal-induced oxidative stress.

| Supplier | Location | Contact Info |

|---|---|---|

| Hangzhou MolCore BioPharmatech | China | +86-057181025280 |

| LABTER PHARMATECH (BEIJING) | China | 010-56330744 |

| Bide Pharmatech Ltd. | China | sales@picasso-e.com |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume